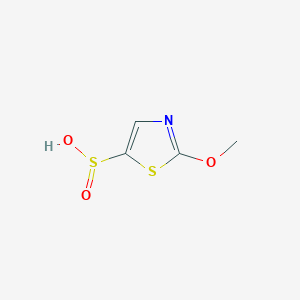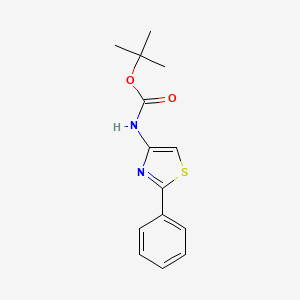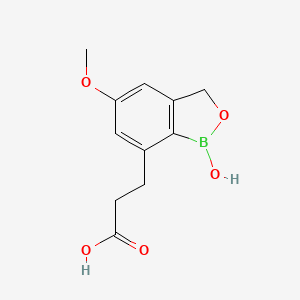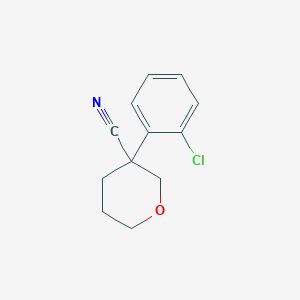![molecular formula C13H14N2 B13152211 (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)
(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S,6R)-3-Benzyl-3-azabicyclo[310]hexane-6-carbonitrile is a bicyclic compound featuring a unique azabicyclohexane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile typically involves the following steps:
Formation of the Azabicyclohexane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclohexane core.
Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, often using benzyl halides in the presence of a base.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically using reagents such as sodium cyanide or potassium cyanide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
(1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol: Similar bicyclic structure with a hydroxymethyl group instead of a carbonitrile group.
(1R,5S,6R)-3-Benzyl-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-6-carbonitrile: Contains additional dibenzylamino groups.
Uniqueness
(1R,5S,6R)-3-Benzyl-3-azabicyclo[31Its azabicyclohexane core and carbonitrile group make it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H14N2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile |
InChI |
InChI=1S/C13H14N2/c14-6-11-12-8-15(9-13(11)12)7-10-4-2-1-3-5-10/h1-5,11-13H,7-9H2/t11?,12-,13+ |
Clave InChI |
XHNJNRXGPDUQEV-YHWZYXNKSA-N |
SMILES isomérico |
C1[C@@H]2[C@@H](C2C#N)CN1CC3=CC=CC=C3 |
SMILES canónico |
C1C2C(C2C#N)CN1CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)

